molecular formula C17H13ClN4OS B2715405 N-(3-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872987-92-3

N-(3-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2715405
CAS No.: 872987-92-3
M. Wt: 356.83
InChI Key: IIPJIPQGJFKPPY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic organic compound that features a chlorophenyl group, a pyridazinyl group, and a sulfanylacetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinyl Intermediate: Starting with a pyridine derivative, the pyridazinyl ring can be constructed through cyclization reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction, often using a chlorinated aromatic compound.

    Formation of the Sulfanylacetamide Moiety:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-(3-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-(pyridin-4-yl)sulfanylacetamide: Lacks the pyridazinyl group.

    N-(3-chlorophenyl)-2-(6-pyridin-4-yl)pyridazin-3-ylacetamide: Lacks the sulfanyl group.

Uniqueness

N-(3-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is unique due to the presence of both the pyridazinyl and sulfanylacetamide moieties, which may confer distinct chemical and biological properties compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Biological Activity

N-(3-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide, a compound with the CAS number 872987-92-3, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H13ClN4OS, with a molecular weight of 356.83 g/mol. The structure features a chlorophenyl group and a pyridazinyl moiety linked via a sulfanyl group, which may contribute to its bioactivity.

PropertyValue
Molecular FormulaC17H13ClN4OS
Molecular Weight356.83 g/mol
CAS Number872987-92-3
SMILESO=C(Nc1cccc(c1)Cl)CSc1ccc(nn1)c1ccncc1

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes involved in cancer progression and inflammation.

Inhibition of Kinases

Recent research indicates that compounds with similar structures have shown inhibition of the mesenchymal–epithelial transition factor (c-Met) protein kinase, which is implicated in several cancers. For instance, derivatives of pyridazine compounds have been noted for their potent c-Met inhibition, suggesting that this compound could exhibit similar properties .

Anticancer Activity

Studies have demonstrated that compounds containing pyridazine and pyridine moieties can inhibit tumor cell proliferation. For example, one study reported that related compounds showed significant cytotoxic effects against various cancer cell lines, including lung and breast cancer cells .

Neuroprotective Effects

Another area of interest is the potential neuroprotective effects of this compound. Research into similar structures has revealed their ability to modulate pathways associated with neurodegenerative diseases, suggesting that this compound may also offer protective benefits against neuronal damage .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Case Study on c-Met Inhibition : A derivative similar to this compound was tested for its ability to inhibit c-Met in vitro. Results showed a half-maximal inhibitory concentration (IC50) value in the low micromolar range, indicating strong inhibitory potential .
  • Neuroprotective Study : A study investigated the neuroprotective effects of pyridazine derivatives in models of oxidative stress. The results suggested that these compounds could significantly reduce neuronal cell death and improve cell viability .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4OS/c18-13-2-1-3-14(10-13)20-16(23)11-24-17-5-4-15(21-22-17)12-6-8-19-9-7-12/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPJIPQGJFKPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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